cAMP and β-Arrestin-2 Bias: UNC9994 vs. Aripiprazole
UNC9994 differentiates from its parent scaffold aripiprazole by demonstrating complete functional antagonism of Gi-mediated cAMP production while exhibiting significantly higher maximal efficacy for β-arrestin-2 recruitment [1]. In head-to-head comparison, aripiprazole retains partial agonist activity in the cAMP assay, whereas UNC9994 exhibits no detectable cAMP activation [1]. Simultaneously, UNC9994 achieves a higher Emax (91% vs. 73%) in the Tango β-arrestin-2 translocation assay [2].
| Evidence Dimension | Gi-mediated cAMP production (antagonism of isoproterenol-stimulated cAMP) |
|---|---|
| Target Compound Data | EC50: No activation (full antagonist) |
| Comparator Or Baseline | Aripiprazole: EC50 = 38 nM, Emax = 51% |
| Quantified Difference | Complete loss of cAMP agonism for UNC9994 vs. 51% partial agonism for aripiprazole |
| Conditions | HEK293T cells expressing D2R and GloSensor-22F; isoproterenol-stimulated cAMP assay |
Why This Matters
This differential cAMP antagonism enables researchers to isolate β-arrestin-dependent signaling without confounding Gi/o-mediated effects, a capability not available with aripiprazole.
- [1] Allen JA, et al. Fig. 2A: Activity in D2-mediated Gi-coupled isoproterenol-stimulated cAMP production assay. Proc Natl Acad Sci U S A. 2011;108(45):18488-18493. View Source
- [2] Allen JA, et al. Fig. 2B: Activity in D2-mediated β-arrestin-2 translocation Tango assay. Proc Natl Acad Sci U S A. 2011;108(45):18488-18493. View Source
